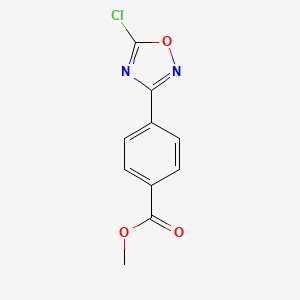

methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

Description

Significance of Heterocyclic Scaffolds in Advanced Organic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of paramount importance in chemistry. researchgate.netnih.gov These scaffolds are integral to a vast number of natural products, including alkaloids and vitamins, as well as synthetic molecules used in pharmaceuticals, agrochemicals, and materials science. nih.govrrpharmacology.ru The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules. researchgate.netrrpharmacology.ru

Nitrogen-containing heterocycles are particularly prominent, forming the core of many biologically active compounds. myskinrecipes.com The ability of these scaffolds to engage in various non-covalent interactions, such as hydrogen bonding, and their specific three-dimensional arrangements make them privileged structures in drug discovery. myskinrecipes.comnih.gov They are found in drugs targeting a wide spectrum of diseases, including cancer, bacterial infections, and hypertension. rrpharmacology.runih.gov The versatility of heterocyclic chemistry allows for the synthesis of diverse compound libraries, facilitating the discovery of new therapeutic agents and functional materials. researchgate.net

The 1,2,4-Oxadiazole (B8745197) Ring System: Structural Features and Research Relevance

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, this ring system has garnered significant attention from medicinal chemists. nih.govpharmaffiliates.com It is considered a bioisostere of amide and ester groups, meaning it can replace these functionalities in a molecule without significantly altering its biological activity, while potentially improving metabolic stability and pharmacokinetic properties. nih.gov

The key structural and electronic features of the 1,2,4-oxadiazole ring are summarized in the table below.

| Feature | Description |

| Aromaticity | The ring possesses a degree of aromatic character, contributing to its stability. |

| Electronic Nature | The N(3) atom is nucleophilic, while the carbon atoms exhibit electrophilic character. The O-N bond is relatively weak and can be cleaved under certain conditions, such as reduction or thermal rearrangement. nih.gov |

| Stability | The 1,2,4-oxadiazole ring is generally stable in aqueous media and resistant to many chemical and thermal conditions, which is advantageous for its use in drug design. nih.govrrpharmacology.ru |

| Bioisosterism | It serves as a stable replacement for amide and ester functionalities, often enhancing a molecule's metabolic profile. nih.gov |

This unique combination of properties has led to the incorporation of the 1,2,4-oxadiazole scaffold into a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. pharmaffiliates.comnih.govrrpharmacology.ru

Benzoate (B1203000) Esters in Organic Synthesis: Core Structures and Functional Group Interconversions

Benzoate esters are a class of organic compounds derived from benzoic acid. The core structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom of an ester. Methyl benzoate, for instance, is the simplest of these, where the ester group is a methyl ester.

These compounds are not only important in their own right, finding use as flavoring agents and solvents, but they are also crucial intermediates in organic synthesis. The ester functionality is a versatile handle for a variety of chemical transformations known as functional group interconversions (FGI). FGI is a fundamental concept in synthesis, allowing for the conversion of one functional group into another.

Key interconversions involving benzoate esters include:

Hydrolysis: Esters can be hydrolyzed back to the parent carboxylic acid and alcohol under acidic or basic conditions.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Amidation: Esters can react with amines to form amides, a key reaction in the synthesis of many pharmaceuticals.

Grignard Reactions: Reaction with Grignard reagents (RMgX) can convert the ester into a tertiary alcohol.

These transformations highlight the synthetic utility of the benzoate ester group, allowing chemists to access a wide range of other functionalities.

Contextualizing Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate within Modern Chemical Research

While specific research literature on methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is not extensively documented, its chemical structure allows for its contextualization as a valuable research intermediate. The molecule combines the stable, bioisosteric 1,2,4-oxadiazole ring with the synthetically versatile methyl benzoate group.

The synthesis of related compounds, such as 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids, has been reported. researchgate.net A plausible synthetic route to the title compound would involve the esterification of the corresponding carboxylic acid, 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoic acid. This precursor could be synthesized from 4-cyanobenzoic acid and chloroamidoxime, followed by cyclization.

The presence of three key features defines its potential utility:

The 5-chloro substituent on the oxadiazole ring can serve as a site for nucleophilic aromatic substitution, allowing for the introduction of various other functional groups.

The 1,2,4-oxadiazole ring acts as a rigid and stable linker, connecting the phenyl ring to the chloro-substituent, and is a known pharmacophore.

The methyl benzoate group provides a reactive site for functional group interconversions, enabling the synthesis of amides, alcohols, or other carboxylic acid derivatives.

Therefore, methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is best understood as a building block for creating more complex molecules. Its structure is well-suited for the development of compound libraries in medicinal chemistry for screening against various biological targets. The combination of a known pharmacophore (oxadiazole) with multiple points for synthetic diversification makes it a compound of interest in the ongoing search for new bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-10(11)16-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMPVQPYITXHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 4 5 Chloro 1,2,4 Oxadiazol 3 Yl Benzoate

Reactivity Profile of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by low aromaticity and the presence of a weak O-N bond, which makes it susceptible to various chemical transformations. ipbcams.ac.cnrsc.org The ring contains two pyridine-like nitrogen atoms, rendering it electron-deficient. rjptonline.org This electronic nature governs its reactivity towards both electrophiles and nucleophiles and predisposes it to ring-opening and rearrangement reactions.

Ring Opening and Rearrangement Pathways (e.g., Boulton-Katritzky Rearrangement)

A characteristic feature of the 1,2,4-oxadiazole ring is its propensity to undergo rearrangement reactions, a consequence of its low aromaticity and the labile O-N bond. ipbcams.ac.cnrsc.org The most prominent of these is the Boulton-Katritzky rearrangement, a thermally or base-induced isomerization of 1,2,4-oxadiazoles into other heterocyclic systems. rsc.org This rearrangement involves an intramolecular nucleophilic attack on the N2 atom of the oxadiazole ring by a nucleophilic center located on the side chain at the C3 position.

Another significant rearrangement pathway is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This typically occurs when a 1,2,4-oxadiazole is treated with a strong nucleophile, leading to the formation of a new heterocyclic ring.

Reactivity of the Benzoate (B1203000) Ester Group in the Context of the Oxadiazole Conjugate

The methyl benzoate moiety attached to the C3 position of the oxadiazole ring exhibits the typical reactivity of an aromatic ester. However, the electron-withdrawing nature of the 1,2,4-oxadiazole ring can influence the reactivity of the ester group.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible process. Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be pushed towards the product by using the new alcohol as the solvent.

Reduction and Organometallic Reactions of Esters

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol.

Esters can also react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions typically involve the addition of two equivalents of the organometallic reagent to yield a tertiary alcohol after an acid workup. The initial nucleophilic acyl substitution forms a ketone intermediate, which then undergoes a subsequent nucleophilic addition. The use of less reactive organometallic reagents, like Gilman reagents (organocuprates), can sometimes allow for the isolation of the ketone intermediate. ipbcams.ac.cn

Directed Derivatization and Functionalization of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

The presence of multiple reactive sites in methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate allows for a variety of derivatization strategies. The chlorine atom at the C5 position is a prime target for nucleophilic substitution, enabling the introduction of a wide range of functional groups. For example, 3-aryl-5-chloromethyl-1,2,4-oxadiazoles have been used as precursors for the synthesis of various derivatives through substitution of the chloro group. rjptonline.org

The methyl ester group provides another handle for functionalization. It can be hydrolyzed to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters. For instance, 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety have been synthesized and evaluated for biological activity. ipbcams.ac.cn Furthermore, the aromatic ring of the benzoate group can potentially undergo electrophilic aromatic substitution, although the directing effects of the ester and the oxadiazole ring would need to be considered.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for compounds like methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is pivotal in understanding their chemical behavior and potential applications. Kinetic and spectroscopic methods are powerful tools to probe the pathways of its transformations, particularly in reactions involving nucleophilic substitution at the chloro-substituted carbon of the oxadiazole ring. While specific experimental data for this exact molecule is limited in publicly accessible literature, a comprehensive understanding can be constructed by examining the well-established reactivity of analogous 3-chloro-1,2,4-oxadiazole (B15146131) systems.

The primary reaction pathway anticipated for methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is a nucleophilic aromatic substitution (SNAr) at the C3 position of the 1,2,4-oxadiazole ring. This heterocycle is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C3 position is a competent leaving group, further promoting this substitution pattern.

Kinetic Studies

Kinetic investigations are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, temperature, and solvent. For the SNAr reaction of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate with a generic nucleophile (Nu), the reaction is expected to proceed via a two-step mechanism involving a Meisenheimer-like intermediate.

The rate law for such a reaction is typically second order, being first order with respect to both the oxadiazole substrate and the nucleophile:

Rate = kobs[oxadiazole][nucleophile]

The observed rate constant, kobs, can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods. The effect of the nucleophile's nature and the solvent polarity on the reaction rate can provide significant insights into the mechanism.

To illustrate the expected kinetic behavior, a hypothetical kinetic dataset for the reaction with a primary amine, such as aniline, is presented in the interactive table below. The data reflects the expected increase in the observed rate constant with increasing nucleophile concentration.

Interactive Data Table: Pseudo-First-Order Rate Constants for the Reaction of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate with Aniline

| [Aniline] (mol/L) | kobs (s⁻¹) |

| 0.1 | 0.005 |

| 0.2 | 0.010 |

| 0.3 | 0.015 |

| 0.4 | 0.020 |

| 0.5 | 0.025 |

Note: The data in this table is illustrative and based on typical kinetic behavior for SNAr reactions of related 3-chloro-1,2,4-oxadiazoles.

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for identifying reactants, products, and any transient intermediates, thereby providing direct evidence for a proposed reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation. The progress of the reaction can be monitored by observing the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product. For instance, in a reaction with an amine, the chemical shifts of the aromatic protons on the benzoate ring would be expected to change subtly upon substitution of the chlorine atom. More significantly, new signals corresponding to the protons of the introduced amino group would appear.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The C-Cl stretch of the starting material would be absent in the product, while new bands, such as N-H stretching vibrations (for amine nucleophiles), would appear. The strong carbonyl (C=O) stretch of the methyl ester group would remain largely unaffected, serving as a useful internal reference point.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the reactants and products. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product, providing definitive evidence of the substitution reaction.

The following interactive table summarizes the expected key spectroscopic data for methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate and its hypothetical aminated product, methyl 4-(5-amino-1,2,4-oxadiazol-3-yl)benzoate.

Interactive Data Table: Expected Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate | Aromatic H's (benzoate): ~8.0-8.2 (multiplet), Methyl H's: ~3.9 (singlet) | C=O: ~165, Oxadiazole C3: ~168, Oxadiazole C5: ~170 | C=O: ~1720, C-Cl: ~800 | [M]⁺ expected |

| Methyl 4-(5-amino-1,2,4-oxadiazol-3-yl)benzoate | Aromatic H's (benzoate): ~7.9-8.1 (multiplet), Methyl H's: ~3.9 (singlet), NH₂: broad singlet | C=O: ~165, Oxadiazole C3: ~167, Oxadiazole C5: ~175 | N-H: ~3300-3500, C=O: ~1715 | [M]⁺ expected |

Note: The spectroscopic data presented is predictive and based on analogous structures.

In tandem with experimental approaches, computational studies, such as Density Functional Theory (DFT) calculations, can offer a deeper understanding of the reaction mechanism. These theoretical models can be used to calculate the energies of reactants, transition states, and intermediates, providing a theoretical framework to support the experimental kinetic and spectroscopic findings. Such calculations can help to visualize the geometry of the transition state and to understand the electronic factors that influence the reaction rate and regioselectivity.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring and the methyl ester protons. The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the ester group (H-3/H-5) would be deshielded by the ester's electron-withdrawing effect, while the protons ortho to the oxadiazole ring (H-2/H-6) would be further deshielded due to the heterocyclic ring's electronegativity. The methyl protons will appear as a sharp singlet, typically downfield due to the adjacent oxygen atom.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The two carbons of the oxadiazole ring (C3' and C5') are also expected at low field, with the carbon bonded to chlorine (C5') being significantly affected. researchgate.netscispace.com A study on 3-aryl-5-methyl-1,2,4-oxadiazoles showed that the C3 and C5 carbons of the oxadiazole ring resonate at approximately 167.2-168.7 ppm and 173.9-176.1 ppm, respectively. researchgate.net Aromatic carbons will appear in their typical range, with their exact shifts influenced by the ester and oxadiazole substituents. rsc.orgcdnsciencepub.com

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -OCH₃ | 3.9 - 4.0 | Singlet | 52 - 54 |

| Ar-H (ortho to -COOCH₃) | 8.1 - 8.3 | Doublet | 130 - 132 |

| Ar-H (ortho to oxadiazole) | 8.2 - 8.4 | Doublet | 128 - 130 |

| C=O | - | - | 165 - 167 |

| Ar-C (ipso to -COOCH₃) | - | - | 132 - 134 |

| Ar-C (ipso to oxadiazole) | - | - | 127 - 129 |

| C3' (Oxadiazole) | - | - | 167 - 169 |

| C5' (Oxadiazole) | - | - | 175 - 178 |

To confirm the structural assignments, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show a clear cross-peak between the two aromatic doublets of the benzoate ring, confirming their ortho coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon, definitively linking the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the major fragments of the molecule. Key expected correlations would include:

A three-bond correlation from the aromatic protons ortho to the oxadiazole ring to the C3' carbon of the oxadiazole ring.

A three-bond correlation from the aromatic protons ortho to the ester group to the carbonyl carbon.

A three-bond correlation from the methyl protons to the carbonyl carbon. These correlations would unequivocally confirm the 1,4-substitution pattern and the connection of the benzoate and chloro-oxadiazole moieties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of the compound and to analyze its fragmentation patterns, providing further structural evidence. The molecular formula is C₁₀H₇ClN₂O₃, with a monoisotopic mass of 238.01 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 238. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 240 with about one-third the intensity of the molecular ion peak would be expected, confirming the presence of one chlorine atom. ulethbridge.caulethbridge.cawhitman.edu

Plausible fragmentation pathways for aromatic esters often involve the loss of the alkoxy group or the entire ester functionality. whitman.eduresearchgate.net Key expected fragments would include:

[M - OCH₃]⁺ (m/z 207): Loss of the methoxy radical from the ester.

[M - COOCH₃]⁺ (m/z 179): Loss of the carbomethoxy group, yielding the 4-(5-chloro-1,2,4-oxadiazol-3-yl)phenyl cation.

[C₇H₄O₂]⁺ (m/z 119): A fragment corresponding to the p-carboxyphenyl acylium ion, resulting from cleavage of the bond between the phenyl ring and the oxadiazole ring.

[C₆H₄]⁺ (m/z 76): Loss of the ester and oxadiazole groups, leaving a benzyne (B1209423) fragment.

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Notes |

| 238/240 | [C₁₀H₇ClN₂O₃]⁺ (Molecular Ion, M⁺) | Isotopic pattern confirms one Cl atom |

| 207/209 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 179/181 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

| 119 | [C₇H₄O₂]⁺ | Cleavage of Ar-Oxadiazole bond |

| 76 | [C₆H₄]⁺ | Benzyne fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides a fingerprint of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. Because the carbonyl is conjugated with the aromatic ring, this band is expected in the range of 1730-1715 cm⁻¹. orgchemboulder.comspectroscopyonline.com Other key absorptions would include C-O stretching bands for the ester group between 1300-1100 cm⁻¹, aromatic C=C stretching vibrations around 1600-1450 cm⁻¹, and aromatic C-H stretching just above 3000 cm⁻¹. libretexts.org The C=N and N-O stretches of the oxadiazole ring and the C-Cl stretch would also produce characteristic bands in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy, which is sensitive to vibrations that cause a change in polarizability, would complement the IR data. wikipedia.org Aromatic ring vibrations, particularly the ring breathing mode, typically give strong Raman signals. proquest.com The C=C and C=N double bonds within the conjugated system would also be expected to be Raman active. The C-Cl stretch would also be observable.

Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Signal |

| Aromatic C-H | Stretch | 3100 - 3000 | Moderate |

| Ester C=O | Stretch | 1730 - 1715 | Moderate-Weak |

| Aromatic C=C | Stretch | 1610 - 1580, 1520 - 1450 | Strong |

| Oxadiazole C=N | Stretch | 1620 - 1590 | Moderate |

| Ester C-O | Stretch | 1300 - 1100 | Moderate |

| C-Cl | Stretch | 800 - 600 | Strong |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction on a suitable single crystal provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would also reveal the packing of molecules in the crystal lattice. Potential intermolecular interactions that could be identified include π-π stacking between the aromatic and heterocyclic rings of adjacent molecules and possible halogen bonding involving the chlorine atom. Such studies on related heterocyclic compounds have often revealed crystal systems such as monoclinic or orthorhombic. nih.govmdpi.com This information is critical for understanding the material's solid-state properties.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Detailed single-crystal X-ray diffraction data for methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is not presently available in published literature. However, the analysis of crystal packing and hydrogen bonding networks for analogous structures provides a foundational understanding of the intermolecular forces that would likely govern its solid-state architecture.

For instance, studies on related heterocyclic compounds demonstrate the prevalence of various non-covalent interactions that dictate the three-dimensional arrangement of molecules in the crystal lattice. These interactions include classical hydrogen bonds, weaker C-H···O, C-H···N, and C-H···Cl hydrogen bonds, as well as π-π stacking and halogen bonds.

In the case of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, the presence of potential hydrogen bond acceptors (the oxygen and nitrogen atoms of the oxadiazole ring and the ester group) and weak carbon-hydrogen donors (on the phenyl ring and methyl group) suggests that a network of weak C-H···O and C-H···N interactions would be significant in the crystal packing. The chlorine atom introduces the possibility of halogen bonding (C-Cl···O or C-Cl···N), an interaction increasingly recognized for its role in crystal engineering.

The planarity of the oxadiazole and benzoate rings would also likely lead to π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these various intermolecular forces would ultimately determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Table 1: Potential Intermolecular Interactions in Crystalline Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

| Interaction Type | Potential Donor | Potential Acceptor |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | N (oxadiazole), O (oxadiazole, ester) |

| Halogen Bond | C-Cl | N (oxadiazole), O (oxadiazole, ester) |

| π-π Stacking | Phenyl ring, Oxadiazole ring | Phenyl ring, Oxadiazole ring |

This table is predictive and based on the analysis of similar molecular structures.

Computational and Theoretical Studies of Methyl 4 5 Chloro 1,2,4 Oxadiazol 3 Yl Benzoate

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis) for Crystal Engineering and Supramolecular Chemistry

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies performing Hirshfeld surface analysis or other detailed intermolecular interaction analyses on methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate . Therefore, a quantitative breakdown of intermolecular contacts and detailed insights into its specific crystal packing and supramolecular architecture from this perspective are not available at present.

While computational and theoretical studies are invaluable for understanding the solid-state behavior of molecules, it appears that this particular compound has not yet been the subject of such focused research in the public domain.

In related heterocyclic compounds, studies have utilized Hirshfeld surface analysis to elucidate the roles of different non-covalent interactions. For instance, in the crystal structure of other oxadiazole derivatives, interactions such as C-H···N, C-H···O, and π-π stacking have been shown to be significant in directing the assembly of molecules. gazi.edu.trnih.govrsc.org The presence of a chlorine atom, as in the title compound, would also suggest the potential for halogen bonding (C-Cl···O or C-Cl···N interactions), which is a significant and directional interaction in supramolecular chemistry. nih.govnih.gov

Without experimental crystallographic data or dedicated computational studies for methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate , any discussion of its specific intermolecular interactions would be speculative. Further research, including single-crystal X-ray diffraction analysis and subsequent computational analysis, would be required to provide the detailed insights and data tables pertinent to this section.

Synthetic Utility and Application As a Chemical Building Block

Use of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate in the Construction of Complex Organic Molecules

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate serves as a key intermediate in multi-step synthetic pathways designed to produce complex, biologically active molecules. The methyl ester group is a particularly useful handle for molecular elaboration.

A prime example of its utility is in the synthesis of a series of novel benzamide (B126) derivatives. mdpi.com In this process, a structurally related intermediate, methyl 2-chloro-5-(5-(6-chloro-3-(ethylthio) pyridin-2-yl)-1,2,4-oxadiazol-3-yl) benzoate (B1203000), undergoes hydrolysis. The methyl ester is converted into a carboxylic acid, which is then coupled with various substituted anilines to generate a library of amide compounds. mdpi.com This strategy highlights the role of the methyl benzoate moiety as a precursor to a carboxylic acid, which can then readily form amide bonds, a cornerstone of medicinal chemistry.

This two-step functionalization demonstrates the compound's value as a scaffold for creating diverse molecular libraries for biological screening. mdpi.com The 1,2,4-oxadiazole (B8745197) core provides a stable and rigid linker, which is advantageous in drug design for orienting functional groups toward biological targets. nih.gov

| Starting Intermediate | Reaction Step | Resulting Functional Group | Application |

|---|---|---|---|

| Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate scaffold | Hydrolysis (e.g., with NaOH) | Carboxylic Acid | Intermediate for amide coupling |

| Resulting Carboxylic Acid | Amide Coupling (e.g., with substituted anilines) | N-substituted Benzamide | Synthesis of complex target molecules for bioactivity screening |

Development of New Synthetic Reagents and Catalysts Incorporating the Oxadiazole-Benzoate Scaffold

While the oxadiazole-benzoate scaffold is primarily utilized as a building block for constructing larger molecules, its potential incorporation into synthetic reagents and catalysts remains an area of interest. Research has focused more on the catalytic synthesis of the oxadiazole-benzoate core rather than its use within a catalyst. For instance, catalytic systems based on cobalt acetate (B1210297) have been developed for the efficient synthesis of (1,2,4-oxadiazol-3-yl)benzoic acids. researchgate.net

The development of reagents or catalysts containing this specific scaffold is not extensively documented. However, the inherent stability and defined geometry of the 1,2,4-oxadiazole ring could, in principle, be exploited. By attaching appropriate ligating groups to the phenyl ring, the scaffold could serve as a backbone for novel ligands in organometallic catalysis. Such applications remain a prospective field for future research.

Role in Materials Science Research

The oxadiazole heterocycle is a component of significant interest in materials science due to its high thermal and chemical stability, as well as its electronic properties. nih.govresearchgate.net Derivatives of 1,3,4-oxadiazole, a related isomer, are well-known for their electron-transporting capabilities and are used in the fabrication of organic light-emitting diodes (OLEDs). tandfonline.comrsc.org These properties are attributed to the electron-accepting nature of the oxadiazole ring. researchgate.net

Compounds containing the 1,2,4-oxadiazole-benzoate framework are explored for applications in crystalline materials, sensors, and optical devices. researchgate.net The rigid structure and potential for π-π stacking interactions make them suitable candidates for creating ordered molecular assemblies. nih.gov The high thermal stability associated with the oxadiazole ring is a crucial characteristic for materials used in electronic devices and other applications requiring durability under thermal stress. nih.govresearchgate.net

Application in Agrochemical Research as a Precursor or Intermediate

The 1,2,4-oxadiazole ring is a well-established pharmacophore in agrochemical research, with derivatives exhibiting a broad range of biological activities. mdpi.comresearchgate.net This class of compounds has been investigated for use as herbicides, insecticides, fungicides, and nematicides. mdpi.comresearchgate.netnih.govmdpi.com Tioxazafen, a commercial nematicide, notably features a 1,2,4-oxadiazole core, underscoring the importance of this heterocycle in developing crop protection agents. mdpi.comresearchgate.netmdpi.com

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate serves as an important precursor for synthesizing novel compounds with potential agrochemical applications. As described previously, this building block can be elaborated into libraries of more complex molecules. mdpi.com These resulting compounds can then be screened for various pesticidal activities. For example, derivatives synthesized from a similar oxadiazole-benzoate intermediate have been evaluated for insecticidal and fungicidal properties. mdpi.com The broad bioactivity of the oxadiazole scaffold makes it a promising starting point for the discovery of new agrochemicals. mdpi.comacs.orgresearchgate.net

| Activity Type | Description | Reference |

|---|---|---|

| Nematicidal | Active against plant-parasitic nematodes; Tioxazafen is a key example. | mdpi.comresearchgate.netmdpi.com |

| Fungicidal | Shows inhibitory activity against various plant pathogenic fungi. | mdpi.comnih.govacs.org |

| Insecticidal | Demonstrates toxicity against a range of insect pests. | mdpi.comresearchgate.netacs.org |

| Herbicidal | Exhibits activity against weeds. | mdpi.comresearchgate.netnih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways for Substituted Oxadiazole Benzoates

The conventional synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes, which are typically formed from amidoximes and activated carboxylic acids or their derivatives like acyl chlorides. While effective, these methods can present limitations regarding precursor availability, harsh reaction conditions, or the generation of waste. Future research is increasingly directed towards more sustainable and efficient "green chemistry" approaches.

Key areas of exploration include:

One-Pot Synthesis: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. For instance, methods using the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes in a single vessel have shown promise, offering good to excellent yields and simple purification.

Novel Catalytic Systems: The use of innovative catalysts is a primary focus for sustainable synthesis. Metal-free catalysts, such as graphene oxide, have been shown to possess dual catalytic activity, acting as both an oxidizing agent and a solid acid catalyst in the synthesis of 1,2,4-oxadiazoles. Research into catalytic systems based on cobalt acetate (B1210297) for the selective oxidation of methylarene precursors could also offer a more direct route to benzoic acid derivatives containing the oxadiazole ring.

Alternative Energy Sources: Microwave-assisted synthesis has demonstrated the ability to dramatically reduce reaction times and improve yields for 1,2,4-oxadiazole (B8745197) formation. Combining microwave heating with polymer-supported reagents further enhances efficiency and simplifies product purification.

Benign Reaction Media: Moving away from traditional organic solvents towards more environmentally friendly options is a critical goal. Some synthetic strategies have been developed that provide a "green chemistry" approach, although yields may currently be moderate, indicating a need for further optimization.

| Synthetic Strategy | Key Advantages | Potential for Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate |

| One-Pot Reactions | Increased efficiency, reduced waste, simpler purification. | Streamlining the condensation and cyclization steps from terephthalic acid monomethyl ester derivatives and a chlorine-containing precursor. |

| Graphene Oxide Catalysis | Metal-free, dual catalytic activity, mild conditions. | A sustainable alternative to traditional acid/base catalysts or coupling agents. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields. | Accelerating the synthesis, particularly in a high-throughput setting. |

| Flow Chemistry | Integrated synthesis and purification, rapid library generation. | Enabling continuous production and optimization of reaction conditions. |

Investigation of Unexplored Reactivity Patterns and Transformations

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a weak, readily cleavable O-N bond. This inherent reactivity makes it a versatile precursor for transformation into other heterocyclic systems. While general reactivity patterns are known, their specific application to methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, particularly the interplay between the chloro-substituent and the ester, remains a fertile ground for investigation.

Future research could focus on:

Nucleophilic Aromatic Substitution (SNAr): The carbon atoms of the oxadiazole ring are electrophilic. The C5 position, occupied by the chloro group in the target molecule, is particularly susceptible to nucleophilic attack. Exploring reactions with various nucleophiles could lead to a diverse library of 5-substituted-1,2,4-oxadiazole derivatives, expanding the chemical space accessible from this precursor.

Ring Rearrangements: The 1,2,4-oxadiazole nucleus has a high tendency to rearrange into more stable heterocycles through thermal or photochemical activation. The Boulton-Katritzky rearrangement, an internal nucleophilic substitution involving attack at the N(2) position, is a well-studied example. Investigating how the substituents on the benzoate (B1203000) ring influence these rearrangements could unlock pathways to novel molecular scaffolds.

ANRORC Reactions: The Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another key transformation pathway. Due to the electrophilic nature of the ring, particularly at the C5 position, reactions with bidentate nucleophiles can lead to complex and interesting heterocyclic products.

Superelectrophilic Activation: The use of Brønsted superacids like triflic acid (TfOH) can activate unsaturated bonds in side chains attached to the oxadiazole ring. While the target molecule lacks such a side chain, this principle of superelectrophilic activation could be explored to induce novel transformations of the oxadiazole or benzoate rings themselves.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical research. For methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, in silico methods can accelerate the understanding of its properties and guide experimental work.

Emerging computational avenues include:

Reactivity Prediction: Quantum mechanics (QM) calculations can model reaction mechanisms and predict the outcomes of unexplored transformations. This can help identify the most promising avenues for synthetic modification, such as predicting the regioselectivity of nucleophilic attacks or the feasibility of novel ring rearrangements.

Property Prediction (ADME/Tox): Software tools can predict physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, Excretion), and toxicity (ADME/Tox). Applying these tools to virtual libraries of derivatives generated from the parent compound can prioritize the synthesis of molecules with the most promising drug-like properties.

Virtual Screening and Docking: If a biological target is hypothesized, molecular docking studies can predict the binding affinity and mode of interaction between the compound and the target receptor. This is crucial for rational drug design and for identifying potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of related compounds and measuring their activity, QSAR models can be built. These statistical models correlate chemical structure with biological activity, enabling the prediction of activity for yet-unsynthesized analogues and guiding the design of more potent compounds.

Development of High-Throughput Synthesis and Characterization Methods

To efficiently explore the chemical space around methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, high-throughput synthesis (HTS) and characterization are essential. These methods allow for the rapid generation and analysis of large libraries of related compounds.

Key technologies and future directions include:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and time, leading to improved yields and safety. They are particularly well-suited for automation and have been used to create libraries of 1,2,4-oxadiazoles with an integrated synthesis and purification platform, significantly reducing drug discovery cycle times.

Polymer-Supported Reagents: Using reagents bound to a solid support simplifies purification, as excess reagents and byproducts can be removed by simple filtration. This approach has been successfully combined with microwave heating to rapidly synthesize 1,2,4-oxadiazoles in high purity.

Automated Purification and Analysis: Integrating HTS with automated purification systems (e.g., mass-directed preparative HPLC) and rapid analytical techniques (e.g., UPLC-MS, NMR) is crucial for managing the large number of compounds generated and ensuring their quality.

| HTS Technology | Application to Oxadiazole Synthesis | Future Potential |

| Continuous Flow Reactors | Rapid generation of 1,2,4-oxadiazole and 1,2,4-triazole (B32235) libraries. | Optimization of reaction conditions and scalable, on-demand synthesis of specific methyl 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzoates. |

| Polymer-Supported Reagents | Used with microwave heating for fast synthesis and easy purification. | Development of a streamlined workflow for creating a diverse library of analogues by varying the nucleophile in SNAr reactions. |

| Automated Platforms | High-throughput screening of reaction conditions. | Integration with AI for autonomous optimization of synthetic routes and reaction yields. |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of artificial intelligence (AI), machine learning (ML), and robotic automation is set to revolutionize chemical synthesis. These technologies can move beyond simple high-throughput screening to create autonomous systems capable of planning and executing complex multi-step syntheses.

Future integration in the context of oxadiazole benzoates involves:

AI-Driven Retrosynthesis: AI platforms like SYNTHIA® and others can analyze a target molecule and propose multiple synthetic routes by drawing on vast reaction databases. This can uncover novel, more efficient, or more sustainable pathways to methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate and its derivatives that a human chemist might overlook.

Predictive Reaction Modeling: ML models, especially when trained on in-house experimental data, can predict the outcomes of reactions with high accuracy. This helps in avoiding synthetic dead ends and prioritizes routes that are most likely to succeed, saving time and resources.

Autonomous Synthesis Platforms: The ultimate goal is to create a "closed-loop" system where an AI designs a synthetic route, a robotic platform executes the synthesis, and analytical tools provide feedback to the AI for iterative optimization. Such systems could autonomously explore the reactivity of the target compound, optimize reaction conditions for library production, and even discover new molecules with desired properties without human intervention. The integration of AI with modular flow chemistry platforms has already demonstrated the ability to plan and execute the synthesis of multiple small molecules.

This synergistic approach will accelerate the design-make-test-analyze cycle, enabling a more rapid and intelligent exploration of the chemical and therapeutic potential of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate and its derivatives.

Q & A

Basic Questions

Q. What are the established synthetic methodologies for methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of benzoic acid derivatives with oxadiazole precursors. For example, coupling 4-chloro-1,2,4-oxadiazole intermediates with methyl benzoate derivatives under reflux in aprotic solvents (e.g., DMF or THF) is common. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for oxadiazole:benzoate) critically impact yield, with excess reagents leading to side products like hydrolyzed esters. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What spectroscopic techniques are recommended for characterizing methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm ester and oxadiazole moieties. Key signals include the methyl ester singlet (~3.9 ppm in ¹H NMR) and carbonyl carbons (~165–170 ppm in ¹³C NMR). FT-IR can validate C=O (1720 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches. Discrepancies between experimental and predicted spectra should be resolved using computational tools (e.g., DFT calculations for NMR chemical shifts) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes per EU-GHS). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Emergency protocols should align with CLP Regulation (EC) No 1272/2008 .

Advanced Research Questions

Q. How can researchers optimize synthesis using modern techniques like microwave or ultrasound-assisted methods?

- Methodological Answer : Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 12 hours conventionally). Ultrasound enhances mixing and reaction rates via cavitation, improving yields by 15–20%. Optimize parameters: microwave power (300–500 W), pulse duration (5–10 s), and solvent polarity (DMF > THF) .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR in CDCl₃. Compare multiple conformers via Boltzmann weighting. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. If inconsistencies persist, consider crystallography (single-crystal XRD) for definitive structural confirmation .

Q. What are the SAR implications of modifying the oxadiazole ring for biological activity?

- Methodological Answer : The 5-chloro substituent enhances electrophilicity, improving interactions with nucleophilic residues in enzymes (e.g., proteases). Replacing Cl with electron-withdrawing groups (e.g., NO₂) increases potency but may reduce solubility. Bioactivity assays (IC₅₀ measurements) against bacterial enzymes (e.g., DHFR) show Cl-substituted derivatives inhibit activity 2–3× more effectively than non-halogenated analogs .

Q. How does the chlorinated oxadiazole moiety influence reactivity in nucleophilic substitutions?

- Methodological Answer : The Cl atom activates the oxadiazole ring for SNAr reactions. For example, substitution with amines (e.g., piperidine) occurs at 60°C in ethanol, yielding 5-amino derivatives. Kinetic studies show Cl-substituted oxadiazoles react 10× faster than methyl or hydrogen analogs due to enhanced ring polarization. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.